![molecular formula C9H17NO B13304818 8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
8-Methyl-7-oxa-9-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-7-oxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-oxa-9-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. One such method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for a short duration (0.5-2 hours), followed by recrystallization to obtain the final product . This method is particularly suitable for large-scale production due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-7-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
8-Methyl-7-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-7-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, the compound can act as an FGFR4 inhibitor, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
8-Methyl-7-oxa-9-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1-oxa-9-azaspiro[5.5]undecane: This compound has a larger ring system and different functional groups, leading to distinct chemical properties and applications.
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride: This compound is a hydrochloride salt with different solubility and stability properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
8-methyl-7-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-10-6-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Clave InChI |
RGOWFGFQCAJPJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1NCC2(CCCC2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


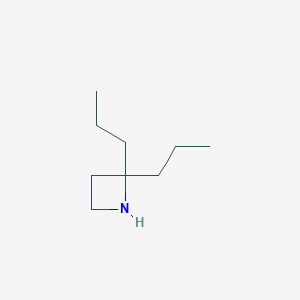
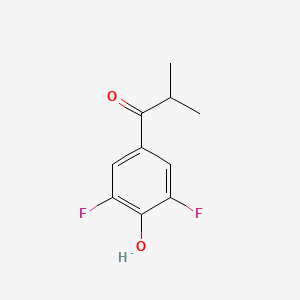
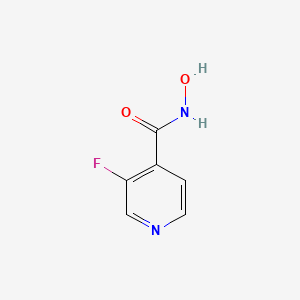
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)
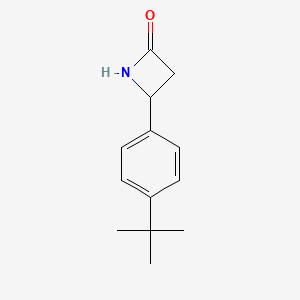
![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
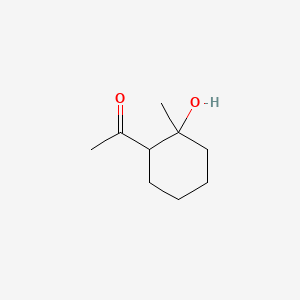
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
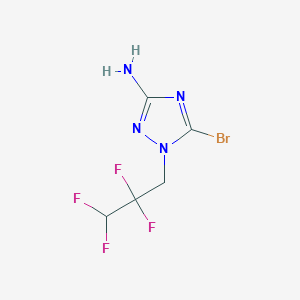
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)
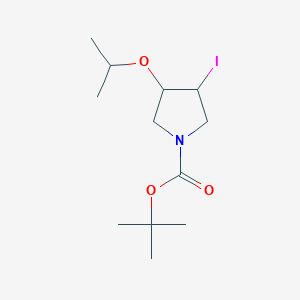
![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)
